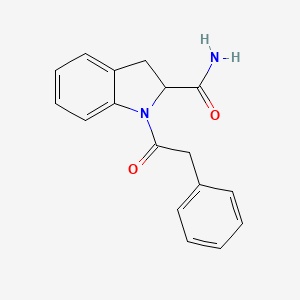

1-(2-Phenylacetyl)indoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylacetyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c18-17(21)15-11-13-8-4-5-9-14(13)19(15)16(20)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H2,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIHOHKPVSRNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indoline 2 Carboxamide Derivatives

General Synthetic Routes for Indole (B1671886)/Indoline-2-carboxamides

The construction of the indole and indoline-2-carboxamide scaffold, the core of 1-(2-Phenylacetyl)indoline-2-carboxamide, relies on well-established and versatile synthetic transformations. These methods provide the foundation for accessing a wide array of derivatives.

Amide Coupling Reactions Utilizing Standard Reagents

A crucial step in the synthesis of many indoline-2-carboxamide derivatives is the formation of the amide bond. This is typically achieved by coupling an indole or indoline-2-carboxylic acid with a desired amine. A variety of standard coupling reagents are employed to facilitate this reaction, each with its own advantages. arkat-usa.org Commonly used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), often in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). acs.orgnih.govbeilstein-journals.orgpeptide.comnih.gov

For instance, one general approach involves stirring the appropriate indole-2-carboxylic acid with BOP and DIPEA in a solvent like dichloromethane (B109758) (DCM) before adding the amine component to form the final carboxamide. nih.govmdpi.com Similarly, TBTU can be used as the coupling agent to link an indoline-2-carboxylic acid to an amine. acs.org These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide linkage. peptide.com The choice of reagent can be critical for optimizing yield and minimizing side reactions, especially with sensitive or sterically hindered substrates. reddit.com

Table 1: Common Amide Coupling Reagents

| Reagent | Full Name | Base Often Used | Key Features |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA | Fast reaction times, low racemization. peptide.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | DIPEA | Efficient, commonly used in peptide synthesis. acs.orgbeilstein-journals.org |

| BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | DIPEA | Effective for coupling carboxylic acids and amines. nih.gov |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP | Water-soluble byproducts, useful for various conditions. nih.govnih.gov |

Indole Ring Formation Strategies (e.g., Fischer Indole Synthesis from Phenylhydrazine)

The core indole ring structure is often constructed using classic named reactions, most notably the Fischer indole synthesis. wikipedia.orgyoutube.com This method involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

For example, derivatives of phenylhydrazine hydrochloride can be reacted with a keto-acid like 2-oxopropanoic acid in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) to generate substituted indole-2-carboxylates. nih.govnih.gov The choice of acid catalyst is important, with both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, AlCl₃) being effective. wikipedia.orgmdpi.com This strategy is highly versatile, allowing for the introduction of various substituents onto the benzene (B151609) portion of the indole nucleus by starting with appropriately substituted phenylhydrazines. youtube.com

Multi-Step Organic Synthesis Approaches

The synthesis of specifically substituted indoline-2-carboxamides often requires multi-step sequences that combine several fundamental organic reactions. acs.org A typical route might begin with a commercially available substituted indole or indoline (B122111) derivative, which is then elaborated through a series of functional group transformations.

One such multi-step approach could involve:

N-Acylation: Introduction of a group onto the indole nitrogen.

Reduction: Conversion of the indole's pyrrole (B145914) ring to an indoline (a dihydroindole) via catalytic hydrogenation. clockss.org

Ester Hydrolysis: Conversion of an ester group at the 2-position to a carboxylic acid.

Amide Coupling: Formation of the final amide bond as described in section 2.1.1.

In a documented synthesis of indoline-2-carboxamide derivatives, researchers started with a substituted benzoic acid, which was reduced and converted to a mesylate. acs.org This intermediate then underwent a series of reactions including coupling, copper-catalyzed cyclization to form the indoline ring, ester hydrolysis, and a final amide coupling to yield the target molecule. acs.org Such multi-step syntheses provide the flexibility needed to construct complex molecules with precise control over stereochemistry and substitution patterns. acs.org

Chemical Transformations (e.g., Alkaline Hydrolysis of Esters)

A common and critical transformation in the synthesis of indoline-2-carboxamides is the hydrolysis of an ester precursor to the corresponding carboxylic acid. mdpi.com This step is necessary because many indole ring formation strategies yield an ester at the 2-position (e.g., ethyl or methyl indoline-2-carboxylate). clockss.orgmdpi.com

Alkaline hydrolysis is frequently employed for this purpose. nih.gov The ester is treated with a base such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a solvent mixture, often containing water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol. acs.orgclockss.orgacs.org The reaction saponifies the ester, producing the carboxylate salt, which is then protonated by adding acid during the workup to yield the free carboxylic acid. This carboxylic acid is the immediate precursor for the amide coupling reaction. nih.govacs.org Care must be taken during hydrolysis to avoid potential side reactions or epimerization at the C2 position. acs.org

Specialized Synthetic Approaches for Complex Indoline-2-carboxamide Analogues

For the synthesis of more complex analogues or related heterocyclic systems, specialized methods that go beyond the general routes are often required. These techniques can create unique ring systems or introduce functionality in a highly specific manner.

Intramolecular Cyclization Reactions for Related Heterocyclic Systems

Intramolecular cyclization is a powerful strategy for constructing fused ring systems and complex heterocyclic structures related to the indoline core. rsc.org These reactions involve a precursor molecule that contains two reactive functionalities positioned to react with each other to form a new ring.

For example, gold-catalyzed cycloisomerization has been used on N-propargylindole-2-carboxamides. acs.org In this reaction, a gold catalyst activates the alkyne (propargyl) group, which is then attacked by the amide nitrogen in an intramolecular fashion, leading to the formation of a new fused ring system (a β-carbolinone). acs.org Another approach involves N-chlorosuccinimide (NCS)-mediated intramolecular cyclization to form a C-N bond at the indole's 2-position, which has been applied in the synthesis of complex natural products. nih.gov These advanced methods enable the construction of polycyclic frameworks that would be difficult to access through more traditional intermolecular reactions. rsc.org

Click Chemistry Applications (e.g., 1,3-Dipolar Cycloaddition)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. Among these, the 1,3-dipolar cycloaddition is a prominent method for constructing five-membered heterocyclic rings, which form a core part of the indoline structure. wikipedia.org This reaction involves a 1,3-dipole, an organic molecule that can be represented as having positive and negative charges at the ends of a three-atom pi-system, and a dipolarophile, which is typically an alkene or alkyne that reacts with the dipole. wikipedia.org

A common application of this methodology in the synthesis of complex indole-related structures is the reaction of an azomethine ylide (a type of 1,3-dipole) with a suitable dipolarophile. nih.govacs.org Azomethine ylides can be generated in situ, for example, through the decarboxylative condensation of α-amino acids with isatins (indole-2,3-diones). nih.govmdpi.com The subsequent cycloaddition with an electron-deficient alkene or alkyne efficiently yields polycyclic scaffolds containing a pyrrolidine (B122466) ring, which is characteristic of the indoline nucleus. nih.gov

This method is highly valued for its ability to create complex molecular architectures with a high degree of regio- and stereoselectivity in a single step. wikipedia.org While direct synthesis of this compound via this method is not explicitly detailed, the 1,3-dipolar cycloaddition serves as a versatile and powerful tool for generating a diverse library of functionalized indoline derivatives for further chemical exploration. nih.govacs.org

Spectroscopic and Analytical Techniques for Compound Characterization

The structural elucidation and confirmation of this compound and its analogues are accomplished using a suite of standard spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra are utilized.

¹H NMR provides information on the chemical environment of hydrogen atoms. For indole-2-carboxamide derivatives, characteristic signals include the indole NH proton (often a singlet appearing downfield, e.g., at δ 11.34 ppm), the amide NH proton (a singlet or triplet), and aromatic protons in their respective regions. nih.gov The integration of these signals corresponds to the number of protons, while their splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J, measured in Hz) reveal adjacent non-equivalent protons. nih.govacs.org

¹³C NMR spectra identify the different carbon environments within the molecule. Key signals for indole-2-carboxamides include the amide carbonyl carbon (C=O), typically found around δ 160-162 ppm, and various signals for the aromatic and aliphatic carbons in the indoline and phenylacetyl moieties. mdpi.com

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to deduce its elemental formula. Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govmdpi.com Electrospray ionization (ESI) is a common method used to generate ions for analysis, with the resulting mass spectrum showing a peak for the protonated molecule [M+H]⁺. mdpi.commdpi.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of an indoline-2-carboxamide derivative will exhibit characteristic absorption bands. Key vibrations include:

N-H Stretching: Both the indole NH and the amide N-H groups show characteristic stretches. The indole NH stretch typically appears around 3405–3419 cm⁻¹, while the amide NH stretch is observed in the 3280–3334 cm⁻¹ range. tandfonline.com The presence of hydrogen bonding can influence the exact position and shape of these bands. mdpi.com

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) group is a prominent feature, typically appearing in the region of 1636–1651 cm⁻¹. tandfonline.com

The combination of these techniques allows for the unequivocal characterization of the target compound, this compound, ensuring its identity and purity. nih.govmdpi.com

Interactive Table of Spectroscopic Data for Indole-2-Carboxamide Derivatives

This table provides representative spectroscopic data for various indole-2-carboxamide derivatives, illustrating the typical ranges for key signals.

| Compound Class | Technique | Characteristic Signal / Feature | Typical Chemical Shift / Wavenumber | Reference |

| N-Aryl-1H-indole-2-carboxamides | ¹H NMR | Indole NH | δ 11.78 ppm (singlet) | tandfonline.com |

| ¹H NMR | Amide CONH | δ 10.34 ppm (singlet) | tandfonline.com | |

| IR | Indole NH Stretch | 3405–3419 cm⁻¹ | tandfonline.com | |

| IR | Amide NH Stretch | 3280–3334 cm⁻¹ | tandfonline.com | |

| IR | Amide C=O Stretch | 1636–1651 cm⁻¹ | tandfonline.com | |

| Substituted Indole-2-carboxamides | ¹³C NMR | Amide C=O | δ ~160-162 ppm | mdpi.com |

| HRMS (ESI) | Molecular Ion | Peak at [M+H]⁺ corresponding to the calculated molecular formula | nih.govmdpi.com |

Structure Activity Relationship Sar Studies of Indoline 2 Carboxamide Derivatives

Impact of Indole (B1671886)/Indoline (B122111) Ring and Amide Moiety Substitutions on Biological Activity

The core indole or indoline ring and the carboxamide linker are fundamental to the biological activity of this class of compounds. nih.gov Modifications to these core structures have been shown to significantly modulate the pharmacological effects.

The integrity of the indole ring itself is often crucial. For instance, in studies on antiproliferative agents, the replacement of the indole's NH group with oxygen to form a benzofuran (B130515) derivative resulted in a 1.5-fold decrease in potency, highlighting the importance of the indole NH group for this specific activity. nih.gov Similarly, while potent mycobactericidal activity could be achieved after modifying the amide linker, the complete absence of the indole ring led to a loss of activity. researchgate.netnih.gov

The carboxamide moiety is recognized as a key pharmacophore, often essential for creating hydrogen bonds with biological targets like enzymes and proteins. nih.govresearchgate.net Its flexibility and combination of hydrophobic and polar characteristics contribute significantly to binding interactions. nih.gov In the context of antiproliferative activity against certain cancer cell lines, the amide linkage at the second position of the indole core is significantly involved in hydrogen-bond interactions within the active site of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Replacing the amide with an amine (amide-amine substitution) has been explored as a strategy to improve physicochemical properties like water solubility while retaining potent mycobactericidal activity. researchgate.netnih.gov

| Core Scaffold Modification | Biological Activity Context | Observed Impact on Activity | Reference(s) |

| Indole NH to Benzofuran O | Antiproliferative | 1.5-fold decrease in potency | nih.gov |

| Amide Linker to Amine Linker | Mycobactericidal | Potent activity retained, solubility improved | researchgate.netnih.gov |

| Removal of Indole Ring | Mycobactericidal | Loss of activity | researchgate.netnih.gov |

Influence of Pendant Substituents (R1) and Amine Moieties (R2) on Potency and Pharmacological Profiles

The substituents attached to the core scaffold, particularly the pendant group on the nitrogen of the indoline ring (R1) and the amine moiety of the carboxamide (R2), are primary points for modification to fine-tune potency and pharmacological profiles. acs.org

In the development of inhibitors of Trypanosoma brucei, the R1 pendant substituent was explored with both two-carbon ether and one-carbon (benzyl) linkers. acs.org The SAR for benzyl (B1604629) derivatives followed similar trends to the ether series. acs.org However, increasing the steric bulk of the R1 pendant group, for example, from a phenyl to a naphthyl group, led to a complete loss of potency, suggesting limited space in the target's binding pocket. acs.org

The R2 amine moiety also dramatically influences potency. Early investigations showed a clear trend where a methylamine (B109427) (NHMe) was preferred over an ethylamine (B1201723) (NHEt), which in turn was more potent than a primary amine (NH2) at the R2 position. acs.org In antitubercular agents, attaching alkyl groups, such as a 4,4-dimethylcyclohexyl group, to the amide nitrogen significantly improved activity against Mycobacterium tuberculosis (Mtb). nih.gov Further SAR studies on antiproliferative agents investigated various cyclic amines on a phenethyl tail at the R2 position. A 2-methylpyrrolidin-1-yl group was found to be the most potent, followed by a morpholin-4-yl group, while a piperidin-1-yl moiety resulted in a reduction in activity. nih.gov This indicates that the nature and structure of the amine at the R2 position are critical determinants of biological efficacy.

| Moiety | Position | Substitution | Biological Target/Activity | Impact on Potency | Reference(s) |

| Pendant Group | R1 | Phenyl to Naphthyl | Trypanosoma brucei | Complete loss of potency | acs.org |

| Amine | R2 | NH2 < NHEt < NHMe | Trypanosoma brucei | Potency increases with N-methylation | acs.org |

| Amine | R2 | Cyclohexyl to 4,4-dimethylcyclohexyl | Mycobacterium tuberculosis | Improved activity | nih.gov |

| Amine | R2 | 4-piperidin-1-yl < 4-morpholin-4-yl < 2-methylpyrrolidin-1-yl (on phenethyl tail) | Antiproliferative (Cancer cell lines) | Potency varies with cyclic amine structure | nih.gov |

Exploration of Alternative Core Scaffolds (e.g., Aza Indoline, Tetrahydroquinoline, Substituted Indolines)

To improve potency, selectivity, and drug-like properties, researchers often explore bioisosteric replacement of the central indoline ring with other heterocyclic systems. Scaffolds such as aza-indoline and tetrahydroquinoline have been investigated as alternatives to the core indoline structure in the search for new antitrypanosomal agents. acs.org The nitrogen atom in the aza-indoline scaffold, for example, introduces a hydrogen bond acceptor which can alter binding interactions and physicochemical properties.

In the context of mycobactericidal agents, replacing the indole ring with benzothiophene (B83047) or benzoselenophene was a successful strategy to enhance water solubility significantly (10- to 20-fold improvement) while maintaining high potency. researchgate.netfigshare.com For anticonvulsant activity, derivatives based on a 7-azaindole (B17877) core have been synthesized and evaluated, demonstrating that this scaffold is a viable alternative for achieving specific neurological effects. researchgate.net These explorations underscore the versatility of the general indoline-2-carboxamide pharmacophore, which can be adapted to different heterocyclic cores to optimize activity against a range of biological targets.

Positional Effects of Substituents on the Indole/Indoline Core

The position of substituents on the aromatic portion of the indole or indoline ring has a profound effect on the compound's biological activity and metabolic stability. SAR studies have systematically evaluated substitutions at positions 4, 5, 6, and 7.

For antitubercular agents, substitutions at the 4- and 6-positions of the indole ring with chloro, fluoro, or cyano groups were found to significantly improve metabolic stability. researchgate.netnih.gov Specifically, a 4,6-dichloro substitution on an N-rimantadine indoleamide resulted in a nearly three-fold increase in activity compared to a 4,6-dimethyl analog. rsc.org A single bromo group at position 6 led to a substantial (~10-fold) increase in activity compared to the unsubstituted parent compound. rsc.org

In the development of CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov For antiproliferative indole-2-carboxamides, the positional impact of a chloro substituent was notable; a 7-chloro derivative was more potent than a 5-chloro derivative, which in turn was more potent than the unsubstituted compound. nih.gov Conversely, in another series of compounds targeting cysteinyl leukotriene receptors, substitution at position 4 of the indole ring was the least favorable for activity, while substitution at position 7 was the most favorable. researchgate.net These findings demonstrate that the optimal substitution pattern is highly dependent on the specific biological target.

| Position(s) | Substituent(s) | Biological Target/Activity | Effect | Reference(s) |

| 4 and 6 | Chloro, Fluoro, Cyano | Mycobacterium tuberculosis | Improved metabolic stability | researchgate.netnih.gov |

| 6 | Bromo | Mycobacterium tuberculosis | ~10-fold increase in activity vs. unsubstituted | rsc.org |

| 4,6 | Dichloro | Mycobacterium tuberculosis | ~3-fold increase in activity vs. dimethyl analog | rsc.org |

| 5 | Chloro, Fluoro | CB1 Receptor Modulation | Enhanced potency | nih.gov |

| 5 vs. 7 | Chloro | Antiproliferative | 7-Cl > 5-Cl in potency | nih.gov |

| 4 vs. 7 | Various | CysLT1 Receptor Antagonism | Position 4 least favorable; Position 7 most favorable | researchgate.net |

Role of Electronic Properties of Substituents in Activity Modulation (e.g., Electron-Withdrawing vs. Electron-Donating Groups)

In the context of anticancer and NF-κB inhibitory activity, the presence of two electron-withdrawing groups, particularly at the 3' and 5' positions of an N-phenyl ring, was shown to increase activity. researchgate.net Similarly, for inhibitors of the FOXM1 protein, compounds bearing a cyano group (a strong EWG) successfully decreased FOXM1 expression, whereas analogs with an electron-donating methyl group were inactive. mdpi.com Molecular electrostatic potential maps confirmed that the strong electron-withdrawing effect of the cyano group was a key factor for favorable binding. mdpi.com

Pharmacological Targets and Mechanisms of Action of Indoline 2 Carboxamide Derivatives

Anti-Mycobacterial Activity

Derivatives based on the closely related indole-2-carboxamide scaffold have emerged as a potent new class of antitubercular agents. Genetic and lipid profiling studies have identified their primary molecular target as Mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for the biosynthesis of the mycobacterial cell wall. These compounds exhibit bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

The primary mechanism of anti-mycobacterial action for indole-2-carboxamide derivatives is the inhibition of MmpL3. MmpL3 is an essential inner membrane transporter protein belonging to the Resistance-Nodulation-Cell Division (RND) superfamily. Its function is critical for the export of mycolic acids, in the form of trehalose (B1683222) monomycolate (TMM), from the cytoplasm across the plasma membrane. Mycolic acids are fundamental components of the robust and impermeable mycobacterial cell wall.

By inhibiting MmpL3, these compounds prevent the translocation of TMM, thereby disrupting the formation of the outer membrane and leading to the death of the bacterial cell. This targeted action makes indole-2-carboxamides highly selective for mycobacteria. Studies have confirmed this mechanism by generating resistant mutants, which consistently show mutations in the mmpL3 gene.

Pan Anti-Mycobacterial Spectrum of Activity against Various Mycobacterium Species

Indole-2-carboxamide derivatives have demonstrated a broad spectrum of activity against numerous Mycobacterium species, including both slow-growing and fast-growing mycobacteria. This pan-activity makes them promising candidates for treating not only tuberculosis (TB), caused by M. tuberculosis, but also infections caused by non-tuberculous mycobacteria (NTM).

Research has shown that these compounds are potent against a panel of clinically relevant species. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a representative indole-2-carboxamide compound against various mycobacterial species, illustrating its broad-spectrum efficacy.

| Mycobacterium Species | MIC (µg/mL) |

| M. abscessus | 0.0156 |

| M. massiliense | 0.0078 |

| M. bolletii | 0.0039 |

| M. chelonae | 0.25 |

| M. tuberculosis | 0.0039 |

| M. avium | 0.0625 |

| M. xenopi | 0.625 |

| M. smegmatis | 0.625 |

This interactive table showcases the potent and wide-ranging activity of the indole-2-carboxamide scaffold.

Anti-Cancer and Antiproliferative Mechanisms

In addition to their anti-mycobacterial effects, derivatives of the indoline (B122111) and indole-2-carboxamide scaffold have been explored for their potential as anti-cancer agents. These investigations have revealed that certain compounds within this class can inhibit key enzymes involved in cell cycle regulation and signal transduction, which are often dysregulated in cancer.

Kinase Inhibition Profiles

The antiproliferative activity of these derivatives is often attributed to their ability to inhibit protein kinases. Oncogenic protein kinases are critical drivers of cancer cell growth, proliferation, and survival, making them prime targets for therapeutic intervention. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer. nih.gov Several studies have identified indole-2-carboxamide derivatives as potent inhibitors of EGFR. nih.govrsc.org Computational and biological analyses of novel indoline derivatives have shown that they can effectively inactivate the EGFR kinase domain, with specific compounds demonstrating interactions with key residues like Lys721. nih.gov Certain 5-substituted-3-ethylindole-2-carboxamides exhibit EGFR inhibition with IC₅₀ values ranging from 85 nM to 124 nM, comparable to the reference inhibitor erlotinib (B232) (IC₅₀ = 80 nM). rsc.org This inhibition of EGFR signaling disrupts downstream pathways involved in carcinogenic processes, highlighting the potential of these compounds as anti-cancer agents. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the transition from the G1 to the S phase. mdpi.com Its deregulation is a common feature in many human cancers. mdpi.com Research has uncovered that some indole-2-carboxamide derivatives function as dual inhibitors, targeting both EGFR and CDK2. rsc.org For instance, specific compounds from a synthesized series showed potent inhibition of CDK2 with IC₅₀ values as low as 33 nM and 46 nM. rsc.org Other related scaffolds, such as oxindole-based compounds, have also been shown to potently inhibit CDK2. drugbank.com By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. drugbank.com The dual-inhibitory action on both EGFR and CDK2 presents a powerful strategy for developing antiproliferative agents with broad efficacy. rsc.orgnih.gov

| Compound Class | Target Kinase | Potency (IC₅₀) |

| 5-substituted-indole-2-carboxamides | EGFR | 85 nM - 124 nM |

| 5-substituted-indole-2-carboxamides | CDK2 | 33 nM - 46 nM |

| Indoline Derivatives | EGFR | Effective Inactivation |

| Oxindole Derivatives | CDK2 | Low Nanomolar Activity |

This interactive table summarizes the kinase inhibition profiles for different derivatives.

Phosphoinositide 3-Kinase alpha (PI3Kα) Inhibition

The PI3K/Akt signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common event in tumorigenesis. nih.gov The PI3Kα isoform is frequently mutated and overactivated in various cancers. nih.gov Certain indoline-2-carboxamide and 2-indolinone derivatives have been developed as potent and selective inhibitors of PI3Kα. nih.gov By blocking the activity of PI3Kα, these compounds can disrupt downstream signaling, leading to the suppression of cancer cell proliferation and survival. nih.gov For instance, a series of quinazoline-2-indolinone hybrids demonstrated significant PI3Kα inhibitory activity, with one representative compound showing an IC50 value of 9.11 nM and high selectivity over other PI3K isoforms. nih.gov

BRAFV600E and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

The BRAF gene, particularly the V600E mutation, is a critical oncogenic driver in several cancers, including melanoma. mdpi.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.comresearchgate.net

Research has shown that certain indole-2-carboxamide derivatives can act as multi-target inhibitors, simultaneously targeting both BRAFV600E and VEGFR-2. nih.gov A study on a series of indole-based derivatives demonstrated potent inhibitory activity against BRAFV600E, with IC50 values ranging from 77 nM to 107 nM. nih.gov The same study also revealed significant VEGFR-2 inhibitory effects, with IC50 values in the low nanomolar range (1.10 nM to 3.25 nM). nih.gov For example, one potent derivative, compound Va, exhibited promising inhibitory effects on both VEGFR-2 (IC50 = 2.15 ± 0.20 nM) and BRAFV600E. nih.gov Another study on indolin-2-one derivatives also identified compounds with potent VEGFR-2 inhibition, with IC50 values as low as 0.078 µM. mdpi.com This dual-targeting capability presents a promising strategy for cancer therapy by concurrently inhibiting tumor cell proliferation and angiogenesis.

| Compound Class | Target Kinase | Reported IC50 Values | Reference |

|---|---|---|---|

| Quinazoline-2-indolinone Hybrids | PI3Kα | 9.11 nM | nih.gov |

| Indole-based Derivatives | BRAFV600E | 77 nM - 107 nM | nih.gov |

| Indole-based Derivatives | VEGFR-2 | 1.10 nM - 3.25 nM | nih.gov |

| Indolin-2-one Derivatives | VEGFR-2 | 0.078 µM | mdpi.com |

Apoptotic Pathway Modulation

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Indoline-2-carboxamide derivatives have been found to induce apoptosis through various mechanisms.

Cytochrome C Activation

Cytochrome C is a key protein in the intrinsic apoptotic pathway. nih.gov Its release from the mitochondria into the cytoplasm initiates a cascade of events leading to cell death. nih.gov Studies have shown that certain indole-2-carboxamide derivatives can trigger this process. For example, compounds 5d, 5e, and 5h were found to increase Cytochrome C levels in MCF-7 human breast cancer cells by 14, 16, and 13 times, respectively, compared to untreated cells, indicating a potent activation of the intrinsic apoptotic pathway. nih.gov

Regulation of Caspases and Apoptosis-Related Proteins (e.g., Bax, Bcl2, p53)

The process of apoptosis is tightly regulated by a family of proteins, including caspases and members of the Bcl-2 family. Caspases are proteases that execute the final stages of apoptosis. nih.gov The Bcl-2 family consists of both pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. mdpi.com The tumor suppressor protein p53 also plays a critical role in initiating apoptosis in response to cellular stress. nih.gov

Indoline-2-carboxamide derivatives have been shown to modulate these key apoptotic regulators. For instance, certain derivatives have been observed to significantly increase the levels of caspase-3, a crucial executioner caspase. mdpi.com Furthermore, these compounds can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. mdpi.commdpi.com Studies have demonstrated that treatment with these derivatives leads to a significant increase in Bax levels and a decrease in Bcl-2 levels in cancer cells. mdpi.com Some indole (B1671886) derivatives have also been shown to increase the expression of the p53 tumor suppressor protein. ijper.orgnih.gov

| Compound/Derivative | Apoptotic Marker | Observed Effect | Cell Line | Reference |

|---|---|---|---|---|

| Compound 5e | Cytochrome C | 16-fold increase | MCF-7 | nih.gov |

| Compound Va | Caspase-8 | 3.50 ng/mL (vs 1.80 ng/mL for control) | A-549 | mdpi.com |

| Compound 17a | Bax | 2.7-fold increase | HepG2 | mdpi.com |

| Compound 17a | Bcl-2 | 1.9-fold decrease | HepG2 | mdpi.com |

Gene Expression Modulation (e.g., Carbonic Anhydrase 9, Spleen Tyrosine Kinase)

Indoline-2-carboxamide derivatives can also exert their pharmacological effects by modulating the expression of specific genes involved in cancer progression.

Carbonic Anhydrase 9 (CA9) is a protein that is often overexpressed in tumors and is associated with poor prognosis. nih.gov Its expression is induced by hypoxia, a common feature of the tumor microenvironment. nih.gov Certain indoline-5-sulfonamide (B1311495) derivatives have been investigated as inhibitors of carbonic anhydrase isoforms, including the tumor-associated CA IX. mdpi.com

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a role in the signaling of various immune receptors. nih.gov It has also been identified as a potential oncogenic driver in some cancers. vumc.org Carboxamide-based compounds, including those with an indole scaffold, have been developed as potent inhibitors of Syk. nih.gov These inhibitors typically bind to the hinge region of the kinase, blocking its activity. nih.gov

Anti-Parasitic Activity

Beyond their anticancer properties, indoline-2-carboxamide derivatives have also shown promise as anti-parasitic agents. A series of novel indoline-2-carboxamides were identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). nih.govresearchgate.net One hit compound from this series demonstrated potent antiproliferative activity with an EC50 of 27 nM and showed selectivity over mammalian cells. nih.gov These compounds were found to be effective in mouse models of the disease, achieving full cures in the early stage and partial cures in the late, central nervous system stage of the infection. nih.govresearchgate.net

Similarly, indole-2-carboxamides have been investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govacs.org Phenotypic screening identified several indole-containing compounds that were active against the intracellular amastigote form of the parasite. acs.org

Glycogen (B147801) Phosphorylase Inhibition and Metabolic Regulation

Indole-2-carboxamide derivatives have been investigated as inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism. This inhibition has downstream effects on metabolic pathways and demonstrates potential for cellular protection under stress conditions.

Brain-type glycogen phosphorylase (PYGB) is a critical enzyme that catalyzes the breakdown of brain glycogen and is considered a therapeutic target for ischemic brain injury. nih.govlongdom.orgmdpi.com A novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative, referred to as compound 1 in studies, was identified as a potent inhibitor of PYGB with an IC₅₀ value of 90.27 nM. mdpi.com This inhibitory activity forms the basis of its potential therapeutic effects in conditions related to brain ischemia. mdpi.commdpi.com The validation of PYGB as the direct target was confirmed through experiments where the protective effects of the compound were diminished after the PYGB gene was knocked down in astrocytes. nih.govmdpi.com

Table 3: Inhibitory Activity against Brain-Type Glycogen Phosphorylase (PYGB)

| Compound | Target | Activity (IC₅₀) |

|---|

By inhibiting PYGB, indole-2-carboxamide derivatives can regulate glucose metabolism pathways. nih.gov The inhibition of glycogen breakdown has been shown to increase the level of mitochondrial aerobic energy metabolism while reducing anaerobic glycolysis. mdpi.comnih.gov In hypoxic conditions, cells often switch to less efficient anaerobic glycolysis for energy. longdom.org The administration of a PYGB-inhibiting indole-2-carboxamide derivative was found to improve cellular energy metabolism, downregulate the degree of extracellular acidification, and thereby ameliorate metabolic acidosis. mdpi.comnih.gov This shift towards more efficient aerobic metabolism is a key component of the compound's protective mechanism. mdpi.com Studies confirmed that after PYGB was downregulated via gene silencing, the compound could no longer effectively improve mitochondrial energy metabolism or glycolytic energy metabolism, demonstrating that the effect is target-specific. mdpi.com

Hypoxic-ischemic (HI) events, characterized by a lack of oxygen and blood flow, lead to energy failure and cell death in the brain. nih.gov Indole-2-carboxamide derivatives that inhibit PYGB have demonstrated protective effects against this type of injury in astrocytes, which are the primary storage site for glycogen in the brain. mdpi.com

In a mouse astrocyte model of hypoxia/reoxygenation (H/R) injury, treatment with a 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative led to several protective outcomes:

Improved Cell Viability: The compound enhanced the survival rate of astrocytes following H/R injury. mdpi.comnih.gov

Reduced Cell Damage: It decreased the leakage of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. mdpi.commdpi.com

Lowered Oxidative Stress: The level of post-ischemic reactive oxygen species (ROS) was significantly reduced. mdpi.commdpi.com

Inhibition of Apoptosis: The compound was found to inhibit the expression of apoptosis-related proteins, such as Bax and cleaved caspase-3, thereby controlling programmed cell death. mdpi.comnih.gov

These protective effects were directly linked to the inhibition of PYGB, as they were not observed in astrocytes where the enzyme had been knocked down. nih.govmdpi.com

Receptor Modulation

Beyond enzymatic inhibition, the indole-2-carboxamide scaffold has been utilized to develop modulators of specific ion channels. Research has identified derivatives that act as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel. nih.gov TRPV1 is a key receptor involved in pain and inflammation. nih.gov

In a study focused on developing novel TRPV1 agonists, two series of indole-2-carboxamides were synthesized and evaluated. nih.gov The compounds were tested in vitro to determine their efficacy, potency (EC₅₀), and desensitization (IC₅₀) properties at the TRPV1 channel. The most promising derivatives were also shown to be selective for TRPV1 over the related TRP ankyrin-1 (TRPA1) channel, highlighting the potential for developing targeted receptor modulators from this chemical class. nih.gov

Transient Receptor Potential Vanilloid Type-1 (TRPV1) Agonism

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a critical molecular sensor involved in pain, inflammation, and temperature regulation. nih.gov Agonists of this receptor, such as capsaicin, initially cause a burning sensation followed by a desensitization period, which produces an analgesic effect. elsevier.com Researchers have explored the indole-2-carboxamide scaffold for the development of novel and selective TRPV1 agonists. nih.gov

In a notable study, two series of indole-2-carboxamides were synthesized and evaluated for their ability to modulate TRPV1. nih.gov The in vitro assessment of these compounds focused on their efficacy, potency (EC50), and desensitization (IC50) properties. One of the promising derivatives, compound 6g (N-(4-hydroxy-3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide), demonstrated significant potential for further investigation. nih.gov The research highlighted the importance of the indole nucleus, a feature present in some natural TRPV1 ligands, as a privileged scaffold for designing new biologically active substances. nih.gov

The activation of TRPV1 by these derivatives leads to an influx of calcium ions, inducing cell membrane depolarization and subsequent release of calcium from the endoplasmic reticulum. nih.gov This cascade of events ultimately results in the desensitization of the receptor and the associated nerve, producing a paradoxical analgesic effect. nih.gov

| Compound | Structure | EC50 (μM) | IC50 (μM) |

|---|---|---|---|

| 5e | N-(4-Fluorobenzyl)-1H-indole-2-carboxamide | >10 | >10 |

| 6g | N-(4-hydroxy-3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide | 0.08 | 0.15 |

| Capsaicin (Reference) | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | 0.05 | 0.09 |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The Cannabinoid Receptor 1 (CB1) is a G protein-coupled receptor extensively involved in various physiological processes within the central nervous system. Allosteric modulators of the CB1 receptor offer a novel therapeutic approach by fine-tuning the receptor's response to endogenous cannabinoids, potentially avoiding the side effects associated with direct agonists. mdpi.comcore.ac.uk The indole-2-carboxamide scaffold has been identified as a promising framework for developing such modulators. theaspd.com

A key compound in this class, ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), was among the first identified synthetic small molecules to exhibit allosteric modulation of the CB1 receptor. core.ac.uk Structure-activity relationship (SAR) studies on a series of indole-2-carboxamide analogues revealed critical structural features for activity. For instance, the presence of a dimethylamino or piperidinyl group at the 4-position of the phenethyl moiety and a chlorine atom at the 5-position of the indole ring were found to be important for stimulatory activity on the CB1 receptor. theaspd.com

Further research led to the identification of 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide) as a potent CB1 allosteric modulator. mdpi.com This compound exhibited a high binding cooperativity factor and acted as a potent antagonist of agonist-induced GTPγS binding. mdpi.com These findings underscore the potential of indole-2-carboxamide derivatives to selectively modulate CB1 receptor activity, offering a promising avenue for therapeutic intervention. mdpi.comtheaspd.com

| Compound | Structure | KB (nM) | Cooperativity Factor (α) |

|---|---|---|---|

| ORG27569 | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | 126 | 2.5 |

| 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | 167.3 | 16.55 |

Other Investigated Biological Activities

Beyond their effects on ion channels and cannabinoid receptors, indoline-2-carboxamide derivatives have been investigated for other significant biological activities, including the inhibition of key proteins involved in inflammation and metabolism.

Nuclear Factor-kappaB (NF-κB) Inhibition

Nuclear Factor-kappaB (NF-κB) is a crucial transcription factor that regulates a wide range of cellular processes, including inflammatory responses, cell survival, and proliferation. The aberrant activation of NF-κB is implicated in the pathogenesis of numerous inflammatory diseases. Consequently, inhibitors of the NF-κB signaling pathway are of significant therapeutic interest.

Research into indole-based compounds has revealed their potential as anti-inflammatory agents through the modulation of NF-κB activity. A study on an indole-hydantoin derivative, IH-1 (5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione), demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced production of inflammatory mediators. nih.gov The mechanism of action was found to be the suppression of the transcriptional activity of NF-κB by preventing the phosphorylation of the NF-κB p65 subunit at Ser276, without affecting the degradation of IκBα or the nuclear translocation of NF-κB. nih.gov This specific inhibition of a key activation step highlights the potential for developing targeted anti-inflammatory therapies based on the indole scaffold. nih.gov While this study focused on an indole-hydantoin derivative, the findings suggest that the broader class of indole and indoline carboxamides may possess similar NF-κB inhibitory properties, warranting further investigation.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.

A study on synthesized 3,3-di(indolyl)indolin-2-ones, which are structurally related to indoline-2-carboxamides, demonstrated their potential as alpha-glucosidase inhibitors. researchgate.net These compounds exhibited higher α-glucosidase inhibitory activities and lower α-amylase inhibitory activities compared to the standard drug, acarbose. researchgate.net Notably, compound 1i (3,3-di(1H-indol-3-yl)-5-methoxyindolin-2-one) showed a significantly higher percentage of α-glucosidase inhibition compared to acarbose. researchgate.net Molecular docking studies further supported these findings by revealing key interactions between the compounds and the active sites of the enzyme. researchgate.net These results suggest that the indoline core structure is a promising scaffold for the design of new and effective alpha-glucosidase inhibitors. researchgate.net

| Compound | Structure | α-Glucosidase % Inhibition | α-Amylase % Inhibition |

|---|---|---|---|

| 1i | 3,3-di(1H-indol-3-yl)-5-methoxyindolin-2-one | 67 ± 13 | 51 ± 4 |

| Acarbose (Reference) | - | 19 ± 5 | 90 ± 2 |

Computational and in Silico Studies for Indoline 2 Carboxamide Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands to the active site of a protein target.

Molecular docking studies have been instrumental in elucidating the binding mechanisms of various indole-2-carboxamide derivatives with a range of protein targets. These investigations reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are crucial for biological activity.

For instance, docking simulations of indole-2-carboxamide derivatives into the active site of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, have shown that the carboxamide group can form favorable hydrogen bond interactions with positively charged residues like Arginine 120 (Arg120) within the enzyme's hydrophobic pocket. semanticscholar.org Similarly, in studies targeting kinases like the Epidermal Growth Factor Receptor (EGFR), the indole (B1671886) scaffold has been predicted to bind deep within hydrophobic pockets, forming stacking interactions with residues such as Phenylalanine 699 (Phe699). mdpi.com The specific binding mode and calculated energy scores help in ranking potential inhibitors and understanding their potency. mdpi.commdpi.com

The predictive power of docking is validated by comparing the computational results with experimental data. For example, the docking scores for a series of indole-based kinase inhibitors showed a strong correlation with their experimentally determined antiproliferative activities. mdpi.com The most potent compounds consistently exhibited the most favorable binding energies and interaction profiles within the target's active site. mdpi.com

| Compound Class | Protein Target | Key Interacting Residues | Predicted Interaction Types | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | COX-2 | Arg120 | Hydrogen Bonding, Hydrophobic Interactions | semanticscholar.org |

| 5-Haloindole-2-carboxamides | EGFR Kinase | Phe699, Leu820, Met769 | Pi-Stacking, Hydrophobic Interactions, Pi-H Interactions | mdpi.com |

| Indole-2-carboxamides | VEGFR-2 Kinase | Phe583, Trp531, Val471 | Pi-Stacking, Hydrophobic Interactions | mdpi.com |

| 1H-Indole-2-carboxamides | ASK1 Kinase | Not specified | Hinge scaffold interaction | nih.gov |

The insights gained from ligand-protein interaction analysis are fundamental to structure-based drug design (SBDD). This methodology uses the three-dimensional structure of a biological target to guide the design and optimization of novel, more potent, and selective drug candidates.

A notable example is the development of potent Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors based on an indole-2-carboxamide scaffold. nih.govresearchgate.net Starting from an initial hit compound, researchers utilized structural information and docking predictions to perform systematic structural optimization. nih.gov By modifying various parts of the molecule to enhance interactions with the kinase hinge region and other key residues, they successfully developed a novel compound with significantly improved anti-ASK1 kinase activity. nih.gov This iterative process of computational prediction, chemical synthesis, and biological evaluation is a hallmark of modern SBDD campaigns, enabling the rational design of molecules with desired therapeutic profiles. nih.gov

Molecular Dynamics and Simulated Annealing Studies

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein.

For the related class of N-arylsulfonyl-indole-2-carboxamide derivatives, MD simulations were performed to study their interaction with the enzyme fructose-1,6-bisphosphatase (FBPase). mdpi.com The results of these simulations indicated that the compounds identified through virtual screening could bind stably with FBPase in a dynamic environment, confirming the binding modes predicted by initial docking studies. mdpi.com Such studies are crucial for validating docking predictions and gaining a deeper understanding of the energetic and conformational factors that govern molecular recognition. mdpi.com

In Silico Assessment of Compound Properties Relevant to Biological Systems

Beyond predicting target interactions, computational tools are vital for assessing a compound's potential drug-like properties, often categorized under ADME (Absorption, Distribution, Metabolism, and Excretion). Early in silico evaluation of these properties helps to identify and address potential liabilities, reducing the risk of late-stage failures in drug development.

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, including its half-life and bioavailability. The cytochrome P450 (CYP) family of enzymes is responsible for the phase I metabolism of a vast majority of drugs. mdpi.com In silico models are used to predict whether a compound is a substrate or inhibitor of major CYP isoforms and to identify the specific sites on the molecule that are most susceptible to metabolism (Sites of Metabolism, SoMs). nih.gov

These predictive models can be ligand-based, using databases of known CYP substrates, or structure-based, incorporating the three-dimensional structure of the CYP enzyme. nih.gov Quantum mechanical methods can be employed to calculate the reactivity of different atoms within a molecule, helping to pinpoint metabolically labile sites. researchgate.net For a series of indole-2-carboxamides developed as anti-parasitic agents, medicinal chemistry strategies guided by metabolic stability data were used to modify the scaffold, leading to analogues with improved stability in mouse liver microsomes. nih.gov Such computational predictions can guide the synthesis of derivatives with enhanced metabolic stability by blocking or modifying the predicted SoMs. nih.gov

For drugs intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. nih.gov The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. frontiersin.org In silico models are widely used to predict the BBB permeability of new chemical entities early in the discovery process. nih.gov

These predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) methodologies, correlate a compound's physicochemical properties with its ability to permeate the BBB. frontiersin.org Key molecular descriptors used in these models include:

Lipophilicity (logP): A measure of a compound's fat-solubility.

Molecular Weight (MW): Larger molecules generally exhibit poorer permeability.

Polar Surface Area (PSA): A measure of the surface sum over all polar atoms, which correlates with hydrogen bonding potential.

Hydrogen Bond Donors and Acceptors: The number of these groups influences a molecule's polarity and ability to cross the lipid-rich BBB.

In a study of novel indole-2-carboxamide analogues designed as potential treatments for pediatric brain tumors, in silico drug-like properties were assessed, including the prediction that the designed compounds would be able to cross the BBB. nih.gov This prediction was a key factor in the decision to screen these compounds for activity against glioblastoma cell lines. nih.gov

| Physicochemical Property | General Guideline for CNS Penetration | Rationale |

|---|---|---|

| Molecular Weight (MW) | ≤ 480 g/mol | Smaller molecules can more easily diffuse across the tight junctions of the BBB. mdpi.com |

| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower polarity is favored for passive diffusion across the lipid membranes of the BBB. mdpi.com |

| Hydrogen Bond Donors (HBD) | < 5 | Fewer hydrogen bond donors reduce interactions with water, facilitating entry into the nonpolar environment of the BBB. mdpi.com |

| Hydrogen Bond Acceptors (HBA) | < 10 | Fewer hydrogen bond acceptors also contribute to lower polarity. mdpi.com |

Quantum Chemical Calculations for Electronic Structure Determination (e.g., DFT)

In the comprehensive analysis of indoline-2-carboxamide derivatives, computational chemistry, particularly quantum chemical calculations, serves as a powerful tool for elucidating the electronic structure of these molecules. While specific quantum chemical studies on 1-(2-Phenylacetyl)indoline-2-carboxamide are not extensively available in the current body of scientific literature, the application of these methods to closely related indole and indoline (B122111) structures provides a clear framework for understanding their utility. Density Functional Theory (DFT) is a prominent method employed in this domain to predict molecular properties and reactivity.

DFT calculations allow for the determination of the electronic ground state of a molecule, providing insights into the distribution of electrons and the energies of the molecular orbitals. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. The insights gained from DFT studies on analogous compounds can be extrapolated to understand the potential electronic characteristics of this compound.

Key electronic properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, these calculations can generate electron density maps and electrostatic potential surfaces, which visualize the electron distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets.

To illustrate the application of these computational methods, a DFT study on a series of substituted indole derivatives revealed that the nature and position of substituents significantly influence the electronic properties of the indole ring system. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels, thereby altering the molecule's reactivity and potential biological activity. While the specific numerical data would differ for this compound, the principles and the types of insights gained are directly transferable.

Below is an illustrative data table, based on findings for related indole derivatives, showcasing the kind of information that can be obtained from DFT calculations.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole-2-carboxamide (unsubstituted) | -5.89 | -0.98 | 4.91 |

| 5-Nitro-indole-2-carboxamide | -6.45 | -2.15 | 4.30 |

| 5-Amino-indole-2-carboxamide | -5.23 | -0.54 | 4.69 |

This table is representative and based on general findings for substituted indoles to illustrate the data generated from DFT calculations. The values are not specific to this compound.

Such data provides a quantitative basis for structure-activity relationship (SAR) studies. By correlating these calculated electronic parameters with experimentally observed biological activities, researchers can develop predictive models to guide the design of new, more potent derivatives. Therefore, the application of quantum chemical calculations is an indispensable component of modern drug discovery and development involving the indoline-2-carboxamide scaffold.

Future Directions and Therapeutic Perspectives of Indoline 2 Carboxamide Research

Development of Novel Analogues with Enhanced Potency and Target Selectivity

A primary focus of current research is the rational design and synthesis of novel analogues with superior potency and highly specific targeting capabilities. Through extensive structure-activity relationship (SAR) studies, chemists are systematically modifying the core indoline (B122111)/indole (B1671886) structure to optimize its interaction with biological targets. acs.orgasm.orgacs.org

Key strategies include:

Substitution on the Indole Ring: Altering substituents at various positions of the indole ring has been shown to significantly impact activity. For instance, in the development of antitubercular agents, substitutions at the 4- and 6-positions were found to be optimal for activity. nih.gov Similarly, for cannabinoid CB1 receptor antagonists, chloro or fluoro groups at the C5 position enhanced potency.

Modification of the Amide Linker: The nature and length of the linker connecting the indole core to other chemical moieties are critical. For anti-Trypanosoma cruzi activity, reversing the amide linker restored potency, while replacing the carboxamide with a sulfonamide resulted in a complete loss of activity. acs.org

Varying Terminal Groups: The terminal portion of the molecule plays a crucial role in target engagement. In the pursuit of antitubercular compounds, replacing an adamantyl group with a rimantadine (B1662185) substituent, and further modifying the indole ring, led to analogues with sub-micromolar minimum inhibitory concentration (MIC) values. rsc.org For antiproliferative agents targeting cancer cells, the addition of a second indole or benzofuran (B130515) moiety was shown to be important for activity. mdpi.com

These synthetic efforts have yielded compounds with significantly improved biological profiles. For example, certain N-rimantadine indoleamides demonstrated potent antitubercular activity with MIC values as low as 0.32 µM. rsc.org In the context of antiviral research, second- and third-generation indole-2-carboxamide derivatives have been developed with increased potency against alphaviruses. asm.org

Table 1: Selected Indole-2-Carboxamide Analogues and their Biological Activity

| Compound ID | Target/Disease | Activity Metric | Value |

|---|---|---|---|

| 8g | Mycobacterium tuberculosis | MIC | 0.32 µM nih.gov |

| 8f | Mycobacterium tuberculosis | MIC | 0.62 µM nih.gov |

| Va | EGFR (Antiproliferative) | IC50 | 71 nM nih.gov |

| 5d | EGFR (Antiproliferative) | IC50 | 89 nM nih.gov |

| 5e | EGFR (Antiproliferative) | IC50 | 93 nM nih.gov |

| 6g | TRPV1 Agonist | EC50 | 36.5 nM mdpi.com |

Exploration of Multi-Targeting Strategies for Complex Diseases

The multifactorial nature of diseases like cancer and Alzheimer's has spurred the development of polypharmacology, where a single drug is designed to interact with multiple targets. nih.govnih.gov The indole-2-carboxamide scaffold is exceptionally well-suited for this multi-target approach. nih.gov

Researchers are designing these compounds to simultaneously inhibit several key pathways involved in disease progression. For example, novel indole-2-carboxamide derivatives have been synthesized as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy. nih.gov Other studies have focused on creating compounds that dually inhibit EGFR and VEGFR-2, or EGFR and B-RafV600E, aiming to overcome drug resistance and improve therapeutic outcomes in various cancers. nih.govacs.org This strategy of combining different structural components into a single molecular entity allows for molecular recognition by multiple bioreceptors, which is a promising approach for tackling the complexity of multifactorial diseases. nih.gov

Advanced Drug Design Approaches and Optimization of Chemical Space

The discovery of new indoline-2-carboxamide-based therapeutics is increasingly driven by advanced drug design principles and systematic optimization of their chemical properties. Initial hits are often identified through phenotypic screening of compound libraries against whole organisms, such as Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.org

Once a hit is identified, a comprehensive "hit-to-lead" evaluation begins. This process involves exploring various points on the chemical scaffold to improve potency and pharmacokinetic properties, such as reducing hepatic microsomal turnover. acs.org Medicinal chemists investigate different linker strategies, vary amine substituents, and even explore alternative cores like aza indoline or tetrahydroquinoline to expand the chemical space and refine the molecule's profile. acs.org

Structure-activity relationship (SAR) studies are fundamental to this optimization process. acs.org By systematically altering chemical functionalities, researchers can identify which parts of the molecule are critical for activity. For example, in the development of allosteric modulators for the CB1 receptor, SAR studies revealed that an n-propyl group at the C3 position was preferred for modulating ligand binding, while an electron-withdrawing group at the C5 position was necessary. acs.org This detailed understanding guides the synthesis of next-generation compounds with improved therapeutic potential. acs.org

Investigation of New Biological Targets and Disease Indications

The therapeutic applicability of the indoline-2-carboxamide scaffold continues to expand as researchers uncover new biological targets and potential disease indications. Initially explored for specific targets, this class of compounds is now being investigated for a diverse array of conditions.

Infectious Diseases: Potent activity has been demonstrated against neurotropic alphaviruses like the Western Equine Encephalitis Virus (WEEV), where the compounds appear to target a host factor involved in cap-dependent translation. asm.org In bacteriology, they are potent inhibitors of Mycobacterium tuberculosis, targeting the essential mycolic acid transporter MmpL3. nih.govrsc.org Furthermore, they have been identified as inhibitors of the protozoan parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis. acs.org

Oncology: The indole scaffold is a cornerstone in the development of anticancer agents. nih.gov Derivatives are being developed as inhibitors of multiple oncogenic protein kinases, including EGFR, VEGFR-2, and BRAFV600E, which are implicated in non-small-cell lung cancer, melanoma, and other malignancies. mdpi.comnih.gov

Pain and Inflammation: The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key player in pain and inflammation, has been identified as a target for indole-2-carboxamides, with some analogues acting as potent and selective agonists. mdpi.com

Neurological Disorders: The cannabinoid CB1 and CB2 receptors, involved in numerous physiological processes, are targets for indole-2-carboxamide derivatives, which can act as antagonists or allosteric modulators. nih.govnih.gov Research is also underway to develop hybrids of indole-carboxamides with existing drugs like rivastigmine (B141) for potential use in Alzheimer's disease. nih.gov

Table 2: Expanding Therapeutic Targets for Indoline/Indole-2-Carboxamides

| Therapeutic Area | Biological Target / Disease | Reference Compound Class |

|---|---|---|

| Antiviral | Alphaviruses (e.g., WEEV) | Indole-2-carboxamides asm.org |

| Antibacterial | Mycobacterium tuberculosis (MmpL3) | Indole-2-carboxamides nih.govrsc.org |

| Antiparasitic | Trypanosoma brucei (HAT) | Indoline-2-carboxamides acs.org |

| Anticancer | EGFR, VEGFR-2, BRAFV600E, CDK2 | Indole-2-carboxamides nih.govnih.gov |

| Anti-inflammatory | TRPV1 | Indole-2-carboxamides mdpi.com |

| Neurology | Cannabinoid Receptors (CB1, CB2) | Indole-2-carboxamides nih.govnih.gov |

Continued Application of Computational Tools in Compound Design and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. In the field of indoline-2-carboxamide research, these tools are indispensable.

In silico docking studies are routinely used to predict how newly designed compounds will bind to their target proteins, such as the kinase domains of EGFR or BRAFV600E. mdpi.comnih.gov This allows researchers to understand the key molecular interactions, like hydrogen bonding with specific amino acid residues, that are responsible for the compound's activity. mdpi.com

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel analogues. mdpi.com By assessing drug-like properties, such as the potential to cross the blood-brain barrier, researchers can prioritize the synthesis of compounds with more favorable pharmacokinetic profiles, saving significant time and resources. nih.gov As seen with the development of PI3Kα/EGFR inhibitors, structure-based drug design and molecular modeling are employed from the very beginning to identify and validate new chemical series. This integrated approach, combining computational prediction with chemical synthesis and biological evaluation, is crucial for efficiently navigating the complex chemical space and advancing the most promising compounds toward clinical development. researchgate.net

Q & A

Q. What analytical approaches validate the absence of genotoxic impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.